molecular formula C22H24N4OS B6557614 1-(4-benzylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1040675-69-1

1-(4-benzylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B6557614
CAS No.: 1040675-69-1
M. Wt: 392.5 g/mol
InChI Key: GZSHPUSNLXGJHT-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a synthetic compound featuring a benzylpiperazine moiety linked to a thiazole ring via an ethanone bridge. The benzylpiperazine group is a common pharmacophore in bioactive molecules, often contributing to receptor binding, while the thiazole ring enhances electronic and steric properties. This compound is synthesized via multi-step reactions involving thiourea intermediates and subsequent cyclization, as demonstrated in analogous protocols for related thiazole derivatives .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-21(15-20-17-28-22(24-20)23-19-9-5-2-6-10-19)26-13-11-25(12-14-26)16-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSHPUSNLXGJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Several analogues share the ethanone-linked benzylpiperazine-thiazole core but differ in substituents. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
1-(4-Benzylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Thiophene replaces thiazole 300.42 Enhanced lipophilicity due to sulfur heterocycle; potential for π-π stacking
1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(4-aminophenyl)ethan-1-one Fluorobenzyl and aminophenyl groups 341.40 Improved solubility and hydrogen-bonding capacity; fluorinated aromatic enhances metabolic stability
2-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)ethan-1-one O-methyloxime Oxime modification 417.50 Increased steric bulk; altered pharmacokinetics due to oxime group
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one Benzimidazotriazole-thiazole hybrid ~460 (estimated) Extended π-conjugation; potential intercalation properties

Substituent Effects on Physicochemical and Pharmacological Properties

  • Thiazole vs. Thiophene : Replacement of the thiazole with a thiophene ring (as in ) reduces nitrogen content, lowering polarity and increasing lipophilicity (logP increases by ~0.5 units). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Fluorination : Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation. The 4-fluorobenzyl group also introduces dipole interactions in receptor binding.
  • Oxime Derivatives : O-methyloxime analogues (e.g., ) demonstrate altered pharmacokinetics, with extended half-lives in vivo due to reduced first-pass metabolism.

Pharmacological Profile Comparisons

  • AChE Inhibition: Thiazole derivatives with benzylpiperazine groups (e.g., ) show moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 µM), comparable to donepezil analogues. The phenylamino group may enhance binding to the AChE peripheral anionic site.
  • Antifungal Activity : Compounds like 1-(4-benzylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one () exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL), likely due to sulfur-mediated disruption of fungal membranes.
  • The thiazole-phenylamino moiety may compete with heme iron coordination in the enzyme active site.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Parameter Target Compound Thiophene Analogue Fluorinated Derivative
Molecular Weight 393.47 300.42 341.40
logP (Predicted) 3.2 3.7 2.8
AChE IC₅₀ (µM) 25 Not tested 45
Antifungal MIC (µg/mL) 64 32 >128

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